![molecular formula C29H10O22 B14796443 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the furan rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of carboxylic acid groups: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-f
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA interaction: The compound might bind to DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: These compounds also contain furan rings and have various biological activities.
Flavonoids: Another class of compounds with similar structural features and diverse biological properties.
Quinoline derivatives: These compounds share some structural similarities and are known for their medicinal properties.
Uniqueness
What sets 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid apart is its highly complex structure, which may confer unique chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C29H10O22 |
|---|---|
Peso molecular |
710.4 g/mol |
Nombre IUPAC |
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C29H10O22/c1-4(30)47-5(2-45-20(35)12-14-8(22(37)48-26(14)41)6(18(31)32)9-15(12)27(42)49-23(9)38)3-46-21(36)13-16-10(24(39)50-28(16)43)7(19(33)34)11-17(13)29(44)51-25(11)40/h5H,2-3H2,1H3,(H,31,32)(H,33,34) |
Clave InChI |
VOLUOVZCHJSPHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(COC(=O)C1=C2C(=C(C3=C1C(=O)OC3=O)C(=O)O)C(=O)OC2=O)COC(=O)C4=C5C(=C(C6=C4C(=O)OC6=O)C(=O)O)C(=O)OC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
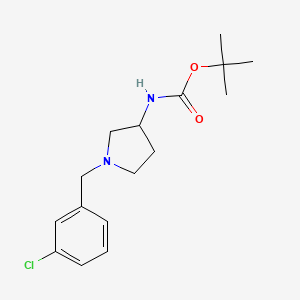
![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)
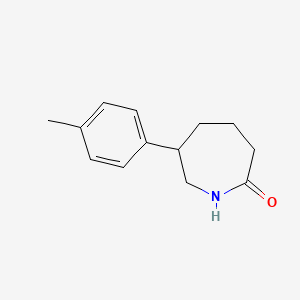
![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
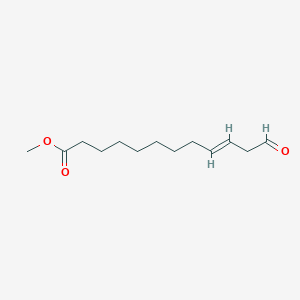
![2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid](/img/structure/B14796407.png)
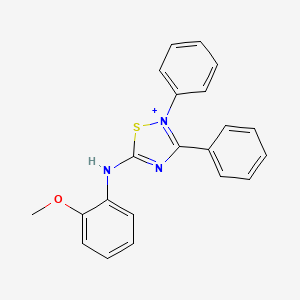
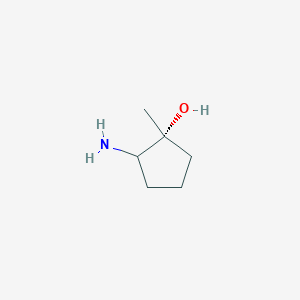

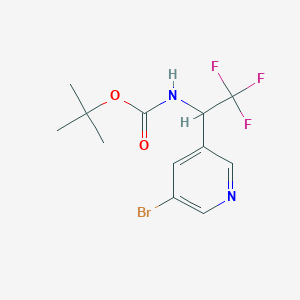
![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
